
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. EQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Aplicaciones Científicas De Investigación
EQ has been widely used in scientific research as a fluorescent probe for detecting and quantifying various biomolecules, such as DNA, RNA, and proteins. It has also been shown to have potential applications in drug discovery, as it can inhibit the activity of certain enzymes and receptors. EQ has been used to study the mechanisms of apoptosis, autophagy, and oxidative stress in cells, and it has been shown to have anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of EQ is not fully understood, but it is believed to interact with biomolecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to DNA and RNA, causing structural changes that can affect transcription and translation. EQ can also inhibit the activity of certain enzymes, such as topoisomerases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
EQ has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis and autophagy in cancer cells, and to inhibit the growth and proliferation of various types of tumors. EQ can also induce oxidative stress and DNA damage, leading to cell death. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. EQ can also affect the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EQ has several advantages for use in lab experiments, including its high selectivity and sensitivity for detecting biomolecules, its low toxicity, and its ability to penetrate cell membranes. However, EQ also has some limitations, such as its relatively low solubility in water and its tendency to form aggregates at high concentrations. EQ can also interfere with certain fluorescence assays and may require optimization of experimental conditions.
Direcciones Futuras
There are several future directions for research on EQ, including the development of new synthetic methods to improve yield and purity, the investigation of its interactions with specific biomolecules and cellular pathways, and the evaluation of its potential as a therapeutic agent for various diseases. EQ could also be used in combination with other fluorescent probes and imaging techniques to study complex biological systems. Further research is needed to fully understand the mechanism of action and the potential applications of EQ in scientific research.
Métodos De Síntesis
The synthesis of EQ is a multi-step process that involves the reaction of 2-ethylphenylamine with 2-cyanoacetamide, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained by the addition of carboxylic acid to the cyclized compound. The overall yield of the synthesis is around 60%, and the purity of the product can be improved by recrystallization.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)19-17(21)14-11-13-8-4-6-10-16(13)20-18(14)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNYGAKOFRXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

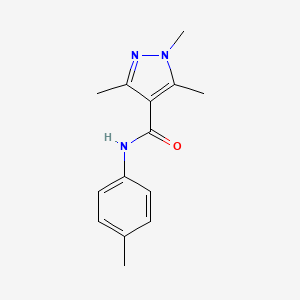
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
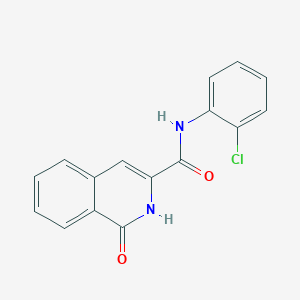

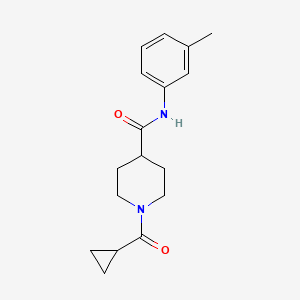
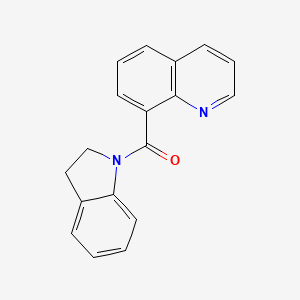


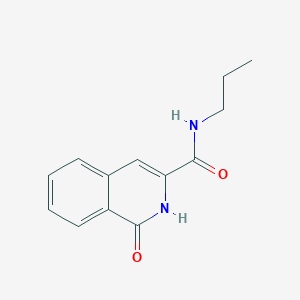
![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)

